molecular formula C22H29N3O3S B12472962 N-(3,4-dimethylphenyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

N-(3,4-dimethylphenyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B12472962
M. Wt: 415.6 g/mol
InChI Key: AQXSWKNRHDKUQP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonamide group linked to a piperazine ring, which is further substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with 2-(4-methylpiperazin-1-yl)-2-oxoethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific structural features, such as the combination of a benzenesulfonamide group with a piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C22H29N3O3S

Molecular Weight

415.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C22H29N3O3S/c1-17-5-9-21(10-6-17)29(27,28)25(20-8-7-18(2)19(3)15-20)16-22(26)24-13-11-23(4)12-14-24/h5-10,15H,11-14,16H2,1-4H3

InChI Key

AQXSWKNRHDKUQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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